Farglitazar vs. Rosiglitazone and Pioglitazone: PPARγ Transcriptional Activation Potency
In a direct head-to-head comparison using human PPARγ-GAL4 chimeric receptor transactivation assays, farglitazar demonstrates substantially greater potency than both rosiglitazone and pioglitazone at the wild-type PPARγ receptor [1]. Farglitazar activated PPARγ with an EC50 of 0.20 ± 0.05 nM, representing a 90-fold increase in potency relative to rosiglitazone (EC50 = 18 ± 4 nM) and a 1,400-fold increase relative to pioglitazone (EC50 = 280 ± 42 nM) [1]. Additional independent validation in HEK293 cells using a GAL4 transactivation reporter gene assay reported farglitazar EC50 values of 0.339 nM to 0.600 nM, confirming the sub-nanomolar potency range [2][3].
| Evidence Dimension | PPARγ transcriptional activation potency (EC50) |
|---|---|
| Target Compound Data | 0.20 ± 0.05 nM |
| Comparator Or Baseline | Rosiglitazone: 18 ± 4 nM; Pioglitazone: 280 ± 42 nM |
| Quantified Difference | 90-fold more potent than rosiglitazone; 1,400-fold more potent than pioglitazone |
| Conditions | Human PPARγ-GAL4 chimeric receptor transactivation assay; n=3; data expressed as mean ± S.E. |
Why This Matters
Higher potency at lower concentrations reduces the required experimental dose, potentially minimizing off-target effects and solvent-related artifacts in cell-based assays.
- [1] Xu HE, Lambert MH, Montana VG, et al. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. Proc Natl Acad Sci USA. 2001;98(24):13919-13924. Table 2. View Source
- [2] BindingDB Entry BDBM50085044. Farglitazar (GI262570) EC50 data. Curated by ChEMBL. View Source
- [3] ChEMBL Database. Farglitazar (CHEMBL107367) activity data. EC50: 0.600 nM in HEK293 GAL4 transactivation assay. View Source
